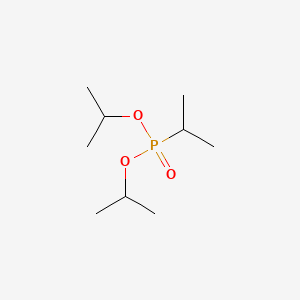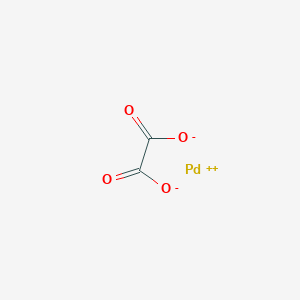
Methyl 2-amino-5-chloronicotinate
概要
説明
Methyl 2-amino-5-chloronicotinate (M2AC) is an organic compound that has been used in a variety of scientific research applications. M2AC is a derivative of nicotinic acid, and is used as a building block in the synthesis of a variety of compounds. It is a versatile compound, with a wide range of applications in the pharmaceutical, biotechnology, and chemical industries.
科学的研究の応用
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis processes. Specifically, 2-(Methylamino)nicotinic acid, a derivative of Methyl 2-amino-5-chloronicotinate, can be prepared by reacting 2-chloronicotinic acid with amines under microwave irradiation. This process demonstrates an efficient method for producing a range of 2-aminonicotinic acids, highlighting the versatility of Methyl 2-amino-5-chloronicotinate in synthetic chemistry (Quevedo, Bavetsias, & McDonald, 2009).
Synthesis of Isoxazolyl Pyrido[2,3-d]pyrimidines
Methyl 2-amino-5-chloronicotinate is integral in the synthesis of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives. These compounds have been evaluated for their antimicrobial and anti-inflammatory activities. The synthesis method using this compound is noted for its simplicity, efficiency, and environmental friendliness (Rani & Kunta, 2021).
Antimalarial Activity
In the field of medicinal chemistry, Methyl 2-amino-5-chloronicotinate has been utilized in the synthesis of compounds with antimalarial activity. These compounds have shown promising results in treating resistant strains of malaria in experimental models, indicating the potential of this compound in developing new antimalarial drugs (Werbel et al., 1986).
NK1 Receptor Antagonists
This compound has been used in the synthesis of novel NK1 receptor antagonists, which are significant in the treatment of various conditions including depression, anxiety, and emesis. The synthesis process demonstrates the versatility of Methyl 2-amino-5-chloronicotinate in producing complex organic molecules (Hoffmann-Emery et al., 2006).
Degradation Studies
Methyl 2-amino-5-chloronicotinate's degradation and persistence in soil have been studied, particularly its role as a nitrification inhibitor. Understanding its behavior in environmental conditions is crucial for assessing its impact and effectiveness in agricultural applications (Srivastava et al., 2016).
Synthesis of Anti-Amnesiant Agents
The compound is also used in the synthesis of potential anti-amnesiant agents, particularly 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their analogues. This showcases its application in the development of therapeutic agents for memory-related disorders (Leflemme et al., 2005).
Synthesis of Phthalimide Derivatives
In another application, Methyl 2-amino-5-chloronicotinate has been used in synthesizing various N-phenyl derivatives of phthalimide. These compounds have been evaluated for their anticonvulsant and neurotoxic properties, indicating potential use in neurological treatments (Vamecq et al., 2000).
作用機序
Mode of Action
It is known that many nicotinic acid derivatives, such as methyl nicotinate, act as peripheral vasodilators . They enhance local blood flow at the site of application, which may be a result of their interaction with prostaglandin D2 .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, measured as Log Po/w, ranges from 0.75 to 1.57 . These properties may impact the bioavailability of the compound.
特性
IUPAC Name |
methyl 2-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKGXOKTQNWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578668 | |
| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chloronicotinate | |
CAS RN |
50735-33-6 | |
| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)





![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

